N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound that features a benzothiazole ring fused to a bicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Cyclization: The bicycloheptane structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-cancer and anti-bacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole ring but differ in the substituents attached to the amide group.
Benzothiazole-pyrrolo derivatives: These compounds have a pyrrolo ring fused to the benzothiazole structure.
Uniqueness
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its bicycloheptane structure, which imparts specific steric and electronic properties that are not present in other benzothiazole derivatives .
This detailed article provides a comprehensive overview of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-16(2)17(3)8-9-18(16,10-13(17)21)14(22)20-15-19-11-6-4-5-7-12(11)23-15/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
InChI Key |
LNHUDAPGDCHUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
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